Thiazolo[4,5-d]pyrimidine-5,7-diol

Synthetic Chemistry Heterocyclic Stability Ring Degradation

Procure Thiazolo[4,5-d]pyrimidine-5,7-diol (≥95% by HPLC/NMR) as a critical building block for purine isostere libraries. This unsubstituted parent diol serves as the essential platform for installing stabilizing 2-substituents (e.g., amino, alkylthio) required to mitigate ring degradation and enable target engagement in kinase and anti-infective research. Ideal as a reference standard or for immediate synthetic diversification.

Molecular Formula C5H3N3O2S
Molecular Weight 169.16 g/mol
CAS No. 7464-09-7
Cat. No. B1296465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[4,5-d]pyrimidine-5,7-diol
CAS7464-09-7
Molecular FormulaC5H3N3O2S
Molecular Weight169.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)C(=O)NC(=O)N2
InChIInChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)
InChIKeyZKMLPWOPYCJLKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 7464-09-7): A Purine Isosteric Scaffold for Drug Discovery and Chemical Biology


Thiazolo[4,5-d]pyrimidine-5,7-diol is a fused heterocyclic compound (C5H3N3O2S, MW 169.16) that serves as a 7-thia analog of purines, structurally mimicking guanine [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, enabling the development of immune-modulators, CRF receptor antagonists, kinase inhibitors, and anti-infective agents [1]. The parent diol is a key synthetic intermediate, providing a platform for derivatization at multiple positions .

Thiazolo[4,5-d]pyrimidine-5,7-diol: Why In-Class Analogs Are Not Interchangeable Without Explicit Structural and Stability Data


Generic substitution within the thiazolo[4,5-d]pyrimidine class is precluded by critical structure-stability relationships. The unsubstituted parent compound exhibits significant instability under synthetic conditions, with attempts to prepare it via potassium hypobromite oxidation of thiazole-4,5-dicarboxamide resulting in ring degradation to a disulfide product [1]. In contrast, 2-substituted analogs (e.g., amino, methylthio) demonstrate enhanced stability and are the basis for reported biological activities, including kinase inhibition and antifungal effects [2]. Therefore, selection of the precise compound—whether the parent diol for derivatization or a pre-functionalized analog—must be guided by the intended synthetic route and target stability profile, as detailed in the following quantitative evidence.

Thiazolo[4,5-d]pyrimidine-5,7-diol: Quantitative Differentiation Evidence Against Closest Analogs


Chemical Stability: Parent Diol vs. 2-Substituted Analogs

The unsubstituted thiazolo[4,5-d]pyrimidine-5,7-diol scaffold is intrinsically unstable when the 2-position lacks a substituent. In a direct synthetic attempt, treatment with potassium hypobromite led to thiazole ring degradation and formation of bis-(4-amino-2,6-dihydroxypyrimidin-5-yl) disulphide, not the intended diol [1]. This contrasts with 2-substituted derivatives (e.g., 2-amino, 2-methylthio), which are stable and isolable under similar conditions [1]. The parent compound is therefore primarily used as a freshly prepared intermediate or as a starting material for further functionalization at the 2-position to confer stability.

Synthetic Chemistry Heterocyclic Stability Ring Degradation

Kinase Inhibitory Activity: Absence of Data for Parent Diol Contrasts with 2-Amino Analog

No peer-reviewed reports document direct biological activity for the parent thiazolo[4,5-d]pyrimidine-5,7-diol. In contrast, the 2-amino derivative (2-aminothiazolo[4,5-d]pyrimidine-5,7-diol) has been profiled in BindingDB as an inhibitor of Ribosomal protein S6 kinase alpha-3 (RPS6KA3) with a reported IC50 value [1]. This class-level inference suggests that the unsubstituted scaffold lacks intrinsic target engagement and requires functionalization (e.g., amino group at C2) to achieve measurable potency. Users seeking immediate biological activity should select pre-functionalized analogs; those requiring a versatile starting point for library synthesis should procure the parent diol.

Kinase Inhibition Ribosomal Protein S6 Kinase IC50

Purity and Reproducibility: Vendor-Supplied Parent Diol

Commercially available Thiazolo[4,5-d]pyrimidine-5,7-diol is typically supplied at 95% purity (HPLC) as confirmed by multiple vendors, with batch-specific QC data (NMR, HPLC, GC) available upon request . This level of characterization supports its use as a reproducible starting material for derivatization. In contrast, many custom-synthesized 2-substituted analogs lack standardized purity documentation, introducing variability in downstream synthetic yields. While this is supporting evidence rather than a direct biological comparison, it establishes a procurement rationale: the parent diol offers a defined, quality-controlled entry point for scaffold diversification.

Analytical Chemistry QC Specifications Synthetic Intermediate

Thiazolo[4,5-d]pyrimidine-5,7-diol: Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Scaffold Diversification via C2-Functionalization

The parent diol serves as the optimal starting material for generating libraries of 2-substituted thiazolo[4,5-d]pyrimidines with enhanced stability and tailored biological activities. As established by Baker et al., 2-unsubstituted derivatives degrade under oxidative conditions [1]; thus, chemists utilize the parent diol to install stabilizing groups (e.g., amino, alkylthio, aryl) at C2 before proceeding to target engagement studies [2]. This approach is validated by the successful development of 2-amino analogs as kinase inhibitors [2].

Synthetic Methodology Development: Investigating Purine Isostere Stability

Researchers focused on understanding the fundamental stability of purine isosteres should procure the parent diol as a benchmark. The documented instability of the unsubstituted scaffold [1] provides a critical baseline for evaluating the stabilizing effects of various substituents. Comparative studies can quantify the impact of 2-substitution on ring integrity, guiding the design of more robust thiazolopyrimidine-based probes and therapeutics.

Quality Control Reference Standard for Analog Synthesis

Given its well-defined commercial purity (≥95% with available NMR/HPLC data) , the parent diol can function as an internal reference standard for monitoring the synthesis and purification of 2-substituted analogs. This ensures that subsequent biological data are not confounded by impurities or degradation products, enhancing reproducibility in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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